molecular formula C16H11NO3 B1607055 2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 54396-25-7

2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B1607055
CAS No.: 54396-25-7
M. Wt: 265.26 g/mol
InChI Key: IMFBGZCBLOPVCJ-UHFFFAOYSA-N
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Description

2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary targets of 2-oxo-N-phenyl-2H-chromene-3-carboxamide are pancreatic lipase (PL) and HIV-1 integrase (IN) . Pancreatic lipase plays a crucial role in the digestion of dietary fats, while HIV-1 integrase is essential for the replication of the HIV virus .

Mode of Action

This compound interacts with its targets in a competitive manner . In the case of pancreatic lipase, it inhibits the enzyme, thereby reducing the breakdown of dietary fats . For HIV-1 integrase, it inhibits the 3’-strand transfer, which is a crucial step in the replication of the HIV virus .

Biochemical Pathways

The compound affects the lipid metabolism pathway by inhibiting pancreatic lipase, leading to a reduction in the breakdown and absorption of dietary fats . It also impacts the HIV replication pathway by inhibiting the action of HIV-1 integrase .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase and hiv-1 integrase suggests that it may have good bioavailability .

Result of Action

The inhibition of pancreatic lipase by this compound can lead to a reduction in the absorption of dietary fats, which could potentially be used for obesity treatment . The inhibition of HIV-1 integrase could potentially prevent the replication of the HIV virus, thereby controlling the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s ability to inhibit pancreatic lipase . Similarly, the presence of other antiretroviral drugs can influence its ability to inhibit HIV-1 integrase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves a two-step pathway:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromene derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-oxo-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFBGZCBLOPVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321427
Record name 2-oxo-N-phenyl-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54396-25-7
Record name 2-Oxo-N-phenylchromene-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC375104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxo-N-phenyl-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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